Lipiarmycin a4
Description
Structure
2D Structure
Properties
Molecular Formula |
C51H72Cl2O18 |
|---|---|
Molecular Weight |
1044 g/mol |
IUPAC Name |
[(2R,3S,4R,5S,6R)-6-[[(3E,5E,9E,13E,15E)-12-[(2R,3S,4R,5S)-3,4-dihydroxy-6,6-dimethyl-5-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-(1-hydroxyethyl)-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2,4-dihydroxy-6-methylbenzoate |
InChI |
InChI=1S/C51H72Cl2O18/c1-13-30-21-25(5)32(55)17-15-14-16-31(22-65-50-44(64-12)41(60)43(29(9)66-50)68-48(63)34-27(7)35(52)38(57)36(53)37(34)56)47(62)67-33(28(8)54)19-18-24(4)20-26(6)42(30)69-49-40(59)39(58)45(51(10,11)71-49)70-46(61)23(2)3/h14-16,18,20-21,23,28-30,32-33,39-45,49-50,54-60H,13,17,19,22H2,1-12H3/b15-14+,24-18+,25-21+,26-20+,31-16+/t28?,29-,30?,32?,33?,39-,40+,41-,42?,43-,44+,45+,49-,50-/m1/s1 |
InChI Key |
TVNPCAPJKIVYOW-BSQOWXRLSA-N |
Isomeric SMILES |
CCC1/C=C(/C(C/C=C/C=C(/C(=O)OC(C/C=C(/C=C(/C1O[C@H]2[C@H]([C@H]([C@@H](C(O2)(C)C)OC(=O)C(C)C)O)O)\C)\C)C(C)O)\CO[C@H]3[C@H]([C@@H]([C@@H]([C@H](O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)C)O)OC)O)\C |
Canonical SMILES |
CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)OC(=O)C(C)C)O)O)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)C)O)OC)O)C |
Synonyms |
fidaxomicin lipiarmycin lipiarmycin A3 lipiarmycin A4 lipiarmycin B lipiarmycin B3 lipiarmycin B4 PAR 101 PAR-101 PAR101 tiacumicin B tiacumicin C |
Origin of Product |
United States |
Biosynthesis and Production Methodologies of Lipiarmycin A4
Natural Production by Actinomycete Strains
Lipiarmycin A4 is a natural product isolated from various soil bacteria, notably belonging to the order Actinomycetes. Key producer strains include Actinoplanes deccanensis and Dactylosporangium aurantiacum subsp. hamdenensis. uzh.chnewdrugapprovals.orgresearchgate.netnih.govjst.go.jpnih.gov Actinoplanes deccanensis ATCC 21983 is a known producer of lipiarmycin A3 and A4, as well as related lipiarmycin B compounds. jst.go.jpresearchgate.net Another strain, Actinoplanes bacteria strain N12W0304 (deposited as CGMCC No.7043), is also utilized for the production of OP-1405, which is identified as this compound. google.com
Fermentation Conditions and Optimization in Producer Organisms
The biosynthesis of this compound relies on the cultivation of these actinomycete strains under controlled fermentation conditions to maximize antibiotic yield. For Actinoplanes bacteria strain N12W0304, a seed culture medium can contain components such as meat extract, peptone, NaCl, yeast extract, soybean flour, glucose, and CaCO₃. The pH of the medium is typically adjusted to 7.0–7.2 before sterilization. Shake-flask incubation for seed cultures proceeds at 30°C and 220 rpm for 48 hours to achieve a viable cell density of 10⁹ CFU/mL before inoculation into a bioreactor.
In a 50L fermentor tank, fermentation can be carried out at a tank temperature of 30°C, a tank pressure of 0.05 ± 0.01 Mpa, an air flow of 25 L/min, and a rotating speed of 400 rpm for 190 hours. google.com
Optimization efforts for yield improvement can focus on strategies such as precursor supplementation (e.g., methylmalonyl-CoA) and minimizing proteolytic degradation during the extraction process.
Strain Improvement Strategies for Enhanced Yields
Strain improvement strategies are crucial for enhancing the production yields of this compound. While specific detailed strategies for this compound are not extensively detailed in the provided snippets, general approaches for improving antibiotic production in actinomycetes include genetic engineering and metabolic engineering. For instance, studies on other antibiotics produced by actinomycetes have shown that heterologous expression of pathway-specific regulatory genes can enhance antibiotic production. nih.gov The genome of the antibiotic fidaxomicin (B1672665) producer Actinoplanes deccanensis has been genetically engineered to acquire desired shunt products for further semi-synthesis, indicating the applicability of genetic manipulation in improving production or generating analogs. uni-saarland.de Introducing the fidaxomicin biosynthetic gene cluster into heterologous Streptomyces hosts has also been explored as a strategy. nih.gov
Elucidation of the Biosynthetic Pathway
The biosynthetic pathway of this compound, which is structurally similar to fidaxomicin (lipiarmycin A3), has been a subject of research. Fidaxomicin (lipiarmycin A3) and this compound differ primarily by the substitution of a methyl group on the phenyl moiety in A4 instead of an ethyl group in A3. The elucidation of the biosynthetic pathway has largely been based on genetic approaches, including the characterization of biosynthetic gene clusters and analysis of products from gene-knockout mutants. uzh.chchimia.ch
Identification and Characterization of Biosynthetic Gene Clusters (e.g., tiaA1-A4)
Research has identified the biosynthetic gene cluster responsible for fidaxomicin (lipiarmycin A3) production in D. aurantiacum subsp. hamdenensis. uzh.chchimia.ch Four genes, designated tiaA1-A4, have been found to encode for a modular type I polyketide synthase (PKS) system. uzh.chchimia.ch This PKS is responsible for synthesizing the aglycon core of the molecule. uzh.chchimia.ch The integrity of the fidaxomicin biosynthetic gene cluster (FDX-BGC), which is approximately 120 kb, has been confirmed in studies involving heterologous expression. nih.gov
Role of Polyketide Synthase (PKS) Modules in Aglycon Formation
The modular type I PKS encoded by tiaA1-A4 plays a central role in the formation of the aglycon backbone of this compound. uzh.chchimia.ch This PKS system consists of a loading module and eight extending modules. uzh.ch The biosynthesis initiates with the loading of an acyl carrier protein (ACP) with a starter unit, which is proposed to be propionyl-CoA. uzh.ch The modular nature of the PKS allows for the stepwise assembly of the polyketide chain through repeated cycles of condensation, reduction, and dehydration reactions, ultimately forming the macrolactone aglycon. uzh.ch The biosynthesis of the aromatic homoorsellinic acid moiety, another key structural feature, is also proposed to be derived from a type I PKS, specifically involving the gene tiaB. uzh.ch This iterative type I PKS is suggested to utilize propionyl-CoA as a starter unit, leading to the incorporation of an ethyl group in the resorcinol (B1680541) moiety. uzh.ch
Post-Polyketide Modification Enzymes and Their Catalytic Functions
Following the assembly of the polyketide aglycon by the PKS modules, several post-polyketide modification enzymes catalyze further transformations to yield the mature this compound molecule. These modifications include oxidation, glycosylation, methylation, and halogenation.
Enzymes identified or proposed to be involved in these steps include cytochrome P450 enzymes (e.g., TiaP2), which are involved in oxidation reactions, such as the oxidation at the C(20)-position. chimia.chresearchgate.net Glycosyltransferases (e.g., TiaG1, TiaG2) are responsible for attaching the sugar moieties, such as the noviosyl and rhamnosyl groups, to the macrolactone core. uzh.chchimia.chresearchgate.net Methyltransferases (e.g., TiaS2, TiaS5) catalyze methylation reactions. uzh.ch Halogenases (e.g., TiaM) are involved in the incorporation of halogen atoms, such as the chlorine atoms present in the dichlorohomoorsellinate moiety. uzh.ch Other enzymes like O-acyltransferases (e.g., TiaS6) are also implicated in adding acyl groups. uzh.chnih.gov The biosynthesis of the modified noviose and rhamnose sugar moieties also involves specific enzymes like GDP-mannose-4,6-dehydratases (TiaS1, TiaS3, TiaS4). uzh.ch
The combined action of these PKS modules and post-polyketide modification enzymes dictates the precise structure and biological activity of this compound.
Table 1: Proposed Biosynthetic Enzymes and Their Functions
| Enzyme Class | Example Gene | Proposed Catalytic Function |
| Type I Polyketide Synthase (PKS) | TiaA1-A4 | Synthesis of the macrolactone aglycon backbone |
| Type I Iterative PKS | TiaB | Biosynthesis of the homoorsellinic acid moiety |
| Cytochrome P450 | TiaP2 | Oxidation reactions (e.g., at C(20)) |
| Glycosyltransferase | TiaG1, TiaG2 | Attachment of sugar moieties (noviose, rhamnose) |
| Methyltransferase | TiaS2, TiaS5 | Methylation reactions |
| Halogenase | TiaM | Halogenation |
| O-Acyltransferase | TiaS6 | Acylation |
| GDP-mannose-4,6-dehydratase | TiaS1, TiaS3, TiaS4 | Modification of sugar precursors |
Table 2: Fermentation Medium Components for Actinoplanes bacteria strain N12W0304 Seed Culture
| Component | Concentration (g/L) |
| Meat extract | 4.0 |
| Peptone | 4.0 |
| NaCl | 2.5 |
| Yeast extract | 1.0 |
| Soybean flour | 10.0 |
| Glucose | 50.0 |
| CaCO₃ | 4.0 |
Cytochrome P450 Enzymes (e.g., TiaP2)
Cytochrome P450 enzymes play a crucial role in the tailoring steps of this compound biosynthesis, primarily through hydroxylation reactions. TiaP2 is an example of a cytochrome P450 enzyme involved in the biosynthesis of tiacumicin B (lipiarmycin A3), a closely related compound to this compound. Studies have shown that TiaP2 catalyzes the hydroxylation at the C-20 position of the polyketide aglycone, representing one of the initial tailoring modifications. researchgate.netacs.org
Glycosyltransferases (e.g., TiaG1)
Glycosyltransferases are essential for attaching sugar moieties to the macrolactone core. In the biosynthesis of tiacumicin B, TiaG1 is identified as a glycosyltransferase responsible for the attachment of the modified noviose sugar to the C-11 position of the aglycone. researchgate.netuzh.chuzh.ch Another glycosyltransferase, TiaG2, is involved in the transfer of the rhamnose-dichlorohomoorsellinate moiety to the C-20 position. uzh.ch The attachment of these sugar units is critical for the biological activity and structural complexity of lipiarmycins.
Enzymes Involved in Noviose and Rhamnose Moiety Biosynthesis
The biosynthesis of the noviose and rhamnose sugar moieties, which are attached to the macrolactone core, involves dedicated enzymatic pathways. The modified noviose found in lipiarmycins possesses an isobutyl ester instead of a methoxy (B1213986) group at the 4''-position. acs.orguzh.ch The biosynthesis of noviose typically involves enzymes that modify a glucose-1-phosphate precursor. wikipedia.org Rhamnose biosynthesis generally proceeds from GDP-mannose. uzh.chwikipedia.org Specific enzymes like GDP-mannose-4,6-dehydratase (TiaS1, TiaS3, TiaS4), a C-methyltransferase (TiaS2), and an O-methyltransferase (TiaS5) have been implicated in the biosynthesis of the modified noviose and rhamnose moieties in the context of tiacumicin B biosynthesis. uzh.ch
Heterologous Expression and Metabolic Engineering
Heterologous expression and metabolic engineering approaches have been explored to improve the production of lipiarmycins, including this compound, and to generate novel analogs. nih.govmdpi.comuni-saarland.degoogle.com
Construction of Engineered Host Strains for this compound Production
Native producers of this compound, such as Actinoplanes deccanensis, can be genetically unstable, leading to reduced yields. nih.gov To address this, engineered host strains, particularly from the Streptomyces genus, have been developed for heterologous expression of the lipiarmycin biosynthetic gene cluster. nih.govmdpi.com Strategies involve cloning the entire BGC into suitable vectors and transferring them into chassis strains that offer advantages like faster growth, better genetic manipulability, and reduced production of competing natural products. nih.govmdpi.com Streptomyces albus has been identified as a promising host for the heterologous production of fidaxomicin (lipiarmycin A3). nih.gov
Strategies for Multi-level Metabolic Engineering
Multi-level metabolic engineering strategies are applied to enhance the production of lipiarmycins in heterologous hosts. These strategies can involve optimizing the host strain's metabolism to increase the availability of precursors, enhancing the expression of pathway genes, and reducing metabolic flux towards competing pathways. google.com Specific approaches include chassis construction to create streamlined hosts, promoter engineering to optimize gene expression, overexpression of regulatory genes and transporters, and optimization of fermentation conditions. nih.govresearchgate.net
An example of the impact of metabolic engineering is shown in the increased yield of fidaxomicin (lipiarmycin A3) in an engineered Streptomyces albus strain compared to the native producer. researchgate.net
| Strain | Yield (mg/L) |
| Actinoplanes deccanensis YP-1 | 25 |
| Engineered Streptomyces albus D7-VHb | 384 |
Data based on a study in a 5 L-tank bioreactor. researchgate.net
Production of Diversified Lipiarmycin Analogs through Biosynthetic Pathway Engineering
Biosynthetic pathway engineering allows for the generation of diversified lipiarmycin analogs by manipulating the genes involved in the biosynthetic pathway. This can involve modifying existing enzymes to alter their substrate specificity or catalytic activity, introducing genes from other biosynthetic pathways, or inactivating specific tailoring enzymes to produce shunt products. acs.orguni-saarland.de By altering the biosynthetic machinery, researchers can create novel lipiarmycin derivatives with potentially improved pharmacological properties, such as increased solubility or altered antibacterial spectrum. acs.org The structural diversity observed among naturally occurring lipiarmycins and related compounds (like fidaxomicin and clostomicins) highlights the potential for generating analogs through targeted biosynthetic modifications. uzh.chnih.govresearchgate.net
Synthetic and Semisynthetic Approaches to this compound and Its Analogs
While fermentation is the primary method for obtaining this compound, chemical synthesis and semisynthetic modifications are valuable for structural elucidation, studying structure-activity relationships (SAR), and developing analogs. This compound is closely related in structure to Lipiarmycin A3 (fidaxomicin), differing primarily by a methyl group instead of an ethyl group on the phenyl moiety. uzh.ch Consequently, synthetic efforts often target the common or highly similar macrolactone core.
Total Synthesis Strategies for the Macrolactone Core
Total synthesis of the complex macrolactone core of lipiarmycins, particularly the aglycon of Lipiarmycin A3, has been a subject of research. These synthetic strategies provide routes to access the core structure and facilitate the creation of analogs that may not be accessible through fermentation alone. Reported approaches to the 18-membered macrolactone core of the fidaxomicin (Lipiarmycin A3) aglycon have involved convergent synthetic routes utilizing key reactions such as ring-closing metathesis between a terminal olefin and a dienoate moiety for macrocyclization, vinylogous Mukaiyama aldol (B89426) reactions, and Stille coupling reactions. acs.orgcore.ac.uk These methodologies allow for the stereoselective construction of the complex carbon skeleton and incorporation of the necessary functional groups and stereocenters present in the macrolactone core. acs.orgcore.ac.uk
Semisynthetic Modifications for Derivatization
Semisynthetic modifications of lipiarmycins, particularly Lipiarmycin A3, have been explored to generate derivatives with potentially altered properties, such as improved solubility or modified biological activity. Although specific detailed examples of semisynthetic modifications solely on this compound are less extensively documented in the provided results compared to Lipiarmycin A3, the principles and methods applied to A3 are often relevant.
Modifications reported for Lipiarmycin A3 include the methylation and benzylation of phenolic hydroxyl groups. uzh.chacs.org For instance, methylation using diazomethane (B1218177) has been reported to yield dimethylfidaxomicin. uzh.ch Benzyl (B1604629) derivatives have also been synthesized. uzh.ch These modifications can impact the antibacterial activity of the compounds. uzh.ch
Another approach to generating analogs involves modifying the fermentation process, such as through precursor feeding or utilizing gene-knockout mutants of the producer strain. uzh.ch For example, replacing chloride sources with bromide during fermentation has led to the isolation of brominated fidaxomicin compounds. uzh.ch
Chemical reactions applied to this compound for structural studies include hydrolysis and acetylation. Treatment with mild KOH-MeOH can cleave the lactone ring, resulting in a mixture of diastereomers. Acetylation with acetic anhydride (B1165640) and pyridine (B92270) converts the hydroxyl groups into acetate (B1210297) derivatives, which can be useful for structural analysis.
A method for preparing this compound in crystalline form has also been described, involving crystallization from solvents like acetone (B3395972) or acetonitrile (B52724) with the addition of purified water, followed by cooling and vacuum drying. This process yields this compound crystals with specific characteristic peaks in X-ray diffraction patterns, indicating good stability and purity. google.com
Fermentation Parameters for this compound Production (Example)
| Parameter | Range/Value |
| pH | 5.5–6.5 or 7.0–7.2 |
| Temperature | 30°C |
| Agitation | 220 rpm (shake-flask) or 400 rpm (bioreactor) |
| Aeration | Controlled (e.g., 25 L/min) |
| Duration | ~48 hours (shake-flask) or ~190 hours (bioreactor) |
Crystallization Yields of this compound (Example) google.com
| Solvent System | Crystallization Yield (%) | HPLC Purity (%) |
| Acetone/Purified Water | 93.7 | 99.32 |
| Acetonitrile/Purified Water | 92.2 | 99.17 |
| Isopropanol/Cooling | 90.8 | 99.51 |
Molecular Mechanism of Action of Lipiarmycin A4
Primary Molecular Target Identification
The primary molecular target of lipiarmycin A4 is bacterial DNA-dependent RNA polymerase (RNAP). nih.govnih.govnih.gov Unlike some other antibiotics that target protein synthesis or cell wall formation, this compound directly impacts the machinery responsible for transcribing genetic information from DNA into RNA. pharmacompass.comfrontiersin.orgwikipedia.org
Inhibition of Bacterial DNA-Dependent RNA Polymerase (RNAP)
This compound inhibits bacterial RNAP by interfering with the initiation phase of transcription. nih.govpharmacompass.com Studies have shown that the antibiotic prevents ribonucleoside triphosphate polymerization if added before the association between RNAP and DNA. nih.gov It does not significantly affect the elongation rate of RNA chains at typical inhibitory concentrations. nih.gov This indicates that the compound primarily blocks the commencement of RNA synthesis rather than the process of adding nucleotides to a growing RNA chain. nih.govethz.ch
Research has demonstrated varying degrees of sensitivity of RNAP from different bacterial species to lipiarmycin. For instance, 50% inhibition of Bacillus subtilis RNAP was observed at a concentration of 0.6 µg/ml, while Escherichia coli RNAP required approximately 5-8 µg/ml for the same level of inhibition in vitro. nih.govethz.ch
| Bacterial Species | In vitro IC50 (µg/ml) |
| Bacillus subtilis | 0.6 |
| Escherichia coli | 5-8 |
| Mycobacterium tuberculosis | 0.3 µM (~0.31 µg/ml) nih.gov |
Note: IC50 values may vary depending on experimental conditions and the specific strain used.
Specificity of Action in RNA Synthesis Pathways
This compound exhibits a notable specificity for bacterial RNAP. nih.govnih.gov At concentrations that effectively inhibit bacterial RNA synthesis, the antibiotic shows significantly less activity against other essential bacterial enzymes like DNA polymerase I. nih.gov For example, 50% inhibition of Escherichia coli DNA polymerase I required a much higher concentration (55-65 µg/ml) compared to the inhibition of RNAP. nih.gov This selectivity contributes to its potential as an antibacterial agent with reduced off-target effects on host cellular processes. The activity of lipiarmycin has also been shown to be dependent on the presence of the sigma (σ) subunit of RNAP, with the holoenzyme (core enzyme plus σ subunit) being more susceptible than the core enzyme alone. ethz.ch
Detailed Binding Mode and Conformational Dynamics
Understanding the precise binding site and the conformational changes induced in RNAP by this compound is crucial for elucidating its inhibitory mechanism. Research utilizing genetic and structural approaches has shed light on these aspects. nih.govnih.gov
Localization of Binding Site on RNA Polymerase Subunits (e.g., β, β', σ subunits)
This compound binds to a site on bacterial RNAP that is distinct from the binding sites of other known RNAP inhibitors like rifamycins (B7979662). nih.govrcsb.org Genetic studies have identified mutations conferring resistance to lipiarmycin in both the β and β' subunits of RNAP. nih.govrcsb.org Specifically, resistance-conferring substitutions have been found at multiple sites within the β and β' subunits. nih.gov Cryo-electron microscopy (cryo-EM) studies have further localized the binding site to the base of the RNAP "clamp," a mobile element formed primarily by the β' subunit. nih.gov The binding site is also influenced by the σ subunit, particularly region 3.2 of the σ70 subunit, which is located near the β' switch-2 element. nih.gov
Trapping of RNA Polymerase in a Non-Productive Conformation (e.g., Open-Clamp State)
Structural and biochemical studies suggest that this compound inhibits RNAP by trapping the enzyme in a non-productive conformation. nih.gov Cryo-EM analysis of RNAP in complex with lipiarmycin A3 (fidaxomicin) revealed that the antibiotic stabilizes an "open" conformation of the RNAP clamp. nih.gov The RNAP clamp undergoes conformational changes during the transcription cycle, transitioning between open, partly closed, and closed states. nih.gov The open-clamp state is generally considered incompatible with the stable binding of promoter DNA required for transcription initiation. nih.gov By trapping RNAP in this open conformation, this compound is thought to prevent the enzyme from forming the stable closed and subsequently open promoter complexes necessary for initiating RNA synthesis. nih.govnih.gov Single-molecule fluorescence-resonance-energy-transfer (FRET) experiments have corroborated that lipiarmycin traps an open-clamp state and affects clamp dynamics. nih.gov
Disruption of DNA-RNAP Interaction at Promoter Elements (-10 and -35)
The trapping of RNAP in an open-clamp state by this compound has direct implications for the interaction between RNAP and promoter DNA. Bacterial RNAP recognizes specific DNA sequences known as promoter elements, typically located around -10 and -35 base pairs upstream of the transcription start site. frontiersin.orgwikipedia.org The σ subunit plays a key role in recognizing these elements and facilitating the formation of the initial closed promoter complex. frontiersin.orgwikipedia.org The subsequent transition to the open promoter complex involves melting of the DNA around the transcription start site. nih.govfrontiersin.org
This compound appears to disrupt the proper interaction between RNAP and the promoter DNA by preventing the necessary conformational changes required for stable promoter binding and DNA melting. nih.govnih.gov By trapping the clamp in an open state, the antibiotic impedes the enzyme's ability to effectively engage with both the -10 and -35 promoter elements simultaneously, which is crucial for initiating transcription. nih.gov Furthermore, studies using synthetic DNA scaffolds have shown that lipiarmycin can impede the interaction between the RNAP core enzyme and the template DNA strand, specifically affecting the fitting of the template DNA strand into the active-site cleft, a process directed by the β' switch-2 element and σ70 region 3.2. nih.gov This disruption of DNA fitting is essential for promoter melting and the initiation of RNA synthesis. nih.gov
Comparative Mechanistic Studies
Distinction from Rifamycin-Class RNA Polymerase Inhibitors
This compound exhibits a distinct mechanism of action compared to rifamycin-class RNA polymerase inhibitors, such as rifampin. nih.govbiorxiv.org While both classes target bacterial RNAP, they bind to different sites on the enzyme. biorxiv.orgacs.org Rifampin primarily inhibits transcription elongation by blocking the path of the nascent RNA chain after a few nucleotides have been added. patsnap.com It binds to the β subunit of RNAP. patsnap.com In contrast, this compound inhibits transcription initiation by binding to the RNAP clamp and trapping it in an open state. nih.govbiorxiv.orguzh.ch This difference in binding site and mechanism of action explains the lack of cross-resistance between this compound and rifampin. nih.govbiorxiv.orgbiorxiv.org Studies have shown that mutations conferring resistance to lipiarmycin occur in different regions of the rpoB gene (encoding the RNAP β subunit) compared to those that confer resistance to rifampin. acs.org
Analysis of the Active Metabolite (e.g., OP-1118) Mechanism
Upon oral administration, this compound is hydrolyzed to its major and pharmacologically active metabolite, OP-1118. nih.govnih.govpharmacompass.com This hydrolysis occurs at the isobutyryl ester group of this compound. nih.govnih.gov Both this compound and OP-1118 mediate bactericidal activity against C. difficile by inhibiting bacterial RNA polymerase at the initiation phase of the transcription cycle. nih.govpharmacompass.com While OP-1118 retains antimicrobial activity, studies have indicated that the hydrolysis of the isobutyric ester to form OP-1118 can lead to a decrease in activity against C. difficile compared to the parent compound. chimia.chresearchgate.net This suggests that the isobutyryl ester group at the 4″ position of this compound is important for optimal activity. nih.gov
Structural Biology Approaches to Mechanism Elucidation
Structural biology techniques have been instrumental in understanding the molecular basis of this compound's interaction with RNAP.
Cryo-Electron Microscopy (Cryo-EM) Studies of RNAP-Lipiarmycin A4 Complexes
Cryo-electron microscopy (Cryo-EM) has provided significant insights into the binding mode of this compound to bacterial RNAP. nih.govbiorxiv.orguzh.chchimia.ch A cryo-EM structure of Mycobacterium tuberculosis RNAP holoenzyme in complex with this compound (referred to as Lipiarmycin A3 in some studies, which is considered identical or a very closely related component of fidaxomicin) at 3.5 Å resolution has been reported. nih.govbiorxiv.org This structure revealed that this compound binds at the base of the RNAP clamp, interacting with the switch region and the RNA exit channel. nih.govbiorxiv.org The structure showed the RNAP clamp in an open conformation, supporting the hypothesis that this compound inhibits transcription initiation by trapping this open-clamp state. nih.govbiorxiv.orguzh.ch The binding site for this compound on RNAP does not overlap with the binding sites of other RNAP inhibitors, which aligns with the observed lack of cross-resistance. biorxiv.org The cryo-EM structure also helped to account for the structure-activity relationships observed with this compound analogs. nih.govbiorxiv.org
Single-Molecule Fluorescence-Resonance-Energy-Transfer (smFRET) Experiments
Single-molecule fluorescence-resonance-energy-transfer (smFRET) experiments have been employed to study the conformational dynamics of RNAP, particularly the movement of the clamp, in the presence of this compound. smFRET experiments can monitor the distance between fluorescent probes placed at specific locations on the RNAP, providing information about conformational changes. nih.govbiorxiv.org Studies using smFRET to analyze RNAP holoenzyme in the absence of this compound show a broad distribution of FRET efficiencies, indicating that the clamp exists in a dynamic equilibrium between open, partly closed, and closed states in solution. nih.govbiorxiv.org While the provided search results specifically mention smFRET in the context of RNAP clamp conformation and its use with this compound (referred to as Lpm), detailed data tables from these specific experiments showing the quantitative impact of this compound on FRET efficiency distributions were not extensively provided in the snippets. However, the mention of smFRET in conjunction with cryo-EM studies in elucidating the mechanism of this compound underscores its role in providing dynamic information that complements the static structural views from Cryo-EM. nih.govuzh.ch
Antimicrobial Research Profile in Preclinical Models
In Vitro Spectrum of Antibacterial Activity
Lipiarmycin A4 exhibits a narrow spectrum of activity, primarily targeting Gram-positive bacteria, including both aerobic and anaerobic species lookchem.comnih.govpharmacompass.com. Its selectivity is notable, as it has been reported to have minimal activity against Gram-negative organisms and to spare much of the normal gut flora, such as Bacteroides spp. lookchem.comnih.govpharmacompass.comresearchgate.net.
Activity against Gram-Positive Bacterial Pathogens
This compound, and the closely related fidaxomicin (B1672665), demonstrate potent activity against a variety of Gram-positive bacteria pharmacompass.comnih.govnih.govacs.org. Research has shown its ability to inhibit the growth of various pathogenic bacteria, including Streptococcus haemolyticus and Staphylococcus aureus nih.govacs.org.
Efficacy against Drug-Resistant Bacterial Strains (e.g., Methicillin-Resistant Staphylococcus aureus, Multidrug-Resistant Mycobacterium tuberculosis)
This compound has shown efficacy against strains resistant to conventional antibiotics . Studies have reported excellent activity against multidrug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values typically less than 0.1 mg/L acs.orgnih.govresearchgate.netresearchgate.netmdpi.com. Furthermore, it has been noted that rifampicin-resistant M. tuberculosis strains remained susceptible to lipiarmycin, indicating a lack of cross-resistance with rifampicin (B610482), despite both drugs targeting bacterial RNA polymerase acs.orgnih.govresearchgate.netmdpi.com. Activity against Methicillin-Resistant Staphylococcus aureus (MRSA) has also been reported google.comacs.orggoogleapis.comihma.com.
Table 1: In Vitro Activity of this compound against Select Drug-Resistant Strains (Illustrative Data from Snippets)
| Bacterial Species | Strain Type | MIC Range (µg/mL) | Reference |
| Mycobacterium tuberculosis | Multidrug-Resistant | <0.1 | nih.govresearchgate.net |
| Staphylococcus aureus | Methicillin-Resistant | 2–16 | acs.org |
| Staphylococcus aureus | Not specified resistance | 8 | googleapis.com |
Note: This table presents illustrative data points extracted from the provided search snippets. MIC values can vary depending on the specific strain, methodology, and study.
Specific Activity against Anaerobes (e.g., Clostridium difficile, Clostridium perfringens)
A key area of preclinical research for this compound (and fidaxomicin) is its potent activity against Clostridium difficile newdrugapprovals.orglookchem.comnih.govpharmacompass.comresearchgate.netacs.orggoogle.comresearchgate.net. It is described as having potent bactericidal activity specifically against C. difficile lookchem.compharmacompass.comresearchgate.net. The MIC90 values for fidaxomicin against C. difficile have been reported to range between 0.0078 and 0.25 µg/ml in some studies nih.gov, and between 0.012 µg/mL and 0.25 µg/mL in others researchgate.netacs.org. Activity against other anaerobes, such as Clostridium perfringens, has also been noted google.comgoogle.comjustia.comuzh.ch.
Table 2: In Vitro Activity of this compound/Fidaxomicin against Clostridium difficile (Illustrative Data from Snippets)
| Bacterial Species | Strain Type | MIC90 Range (µg/mL) | Reference |
| Clostridium difficile | Various strains | 0.0078–0.25 | nih.gov |
| Clostridium difficile | Various strains | 0.012–0.25 | researchgate.netacs.org |
Note: This table presents illustrative data points extracted from the provided search snippets. MIC values can vary depending on the specific strain, methodology, and study.
Bactericidal vs. Bacteriostatic Activity Studies
This compound, particularly in the context of fidaxomicin, is generally characterized as having bactericidal activity, meaning it kills bacteria rather than merely inhibiting their growth newdrugapprovals.orglookchem.comnih.govnih.govpharmacompass.comresearchgate.netresearchgate.net. This is in contrast to some other antibiotics used for C. difficile, such as vancomycin (B549263), which is often described as bacteriostatic against this pathogen nih.gov. The bactericidal activity of fidaxomicin is considered time-dependent lookchem.compharmacompass.com.
Time-Kill Kinetic Assays
Time-kill kinetic assays have been employed to study the rate of bacterial killing by this compound (fidaxomicin) nih.govresearchgate.netresearchgate.net. These studies have demonstrated time-dependent killing of C. difficile strains nih.govresearchgate.netresearchgate.net. For example, fidaxomicin at concentrations of 4 times the MIC has been shown to reduce bacterial counts of C. difficile strains researchgate.net.
Post-Antibiotic Effect Investigations
Investigations into the post-antibiotic effect (PAE) of this compound (fidaxomicin) have revealed a prolonged suppression of bacterial growth after the antibiotic concentration drops below the MIC googleapis.comgoogle.comnih.gov. A prolonged PAE of 5.5–10 hours has been reported for fidaxomicin against C. difficile, which is notably longer than that observed for vancomycin (0–1.5 hours) nih.gov. Another source indicates a PAE of greater than 24 hours for OPT-80 (composed almost entirely of R-Tiacumicin B, closely related to this compound) against C. difficile google.com. A prolonged PAE is a favorable characteristic as it suggests that the drug's inhibitory effect persists even with intermittent dosing. googleapis.comgoogle.com
Impact on Commensal Microbiota in In Vitro and Ex Vivo Models
Research utilizing in vitro and ex vivo models has provided insights into how this compound interacts with the diverse bacterial populations found in the gastrointestinal tract. These models aim to simulate the gut environment to assess the antibiotic's effects on commensal bacteria. Studies have shown that this compound exhibits limited activity against many components of the normal gut flora. nih.govnih.govoup.com
This compound is characterized by a narrow spectrum of activity, primarily targeting Gram-positive anaerobes, most notably C. difficile. medscape.comnih.govresearchgate.netnih.gov This narrow spectrum is attributed to its mechanism of action, which involves inhibiting bacterial RNA polymerase by binding to a specific residue in the zinc-binding domain of the β' subunit, a target site that differs in many non-susceptible bacteria. nih.govajmc.comtandfonline.comnih.gov
In vitro studies have demonstrated that this compound has minimal activity against many Gram-negative bacteria and yeasts. medscape.comnih.gov While it shows high activity against C. difficile, its activity against other Gram-positive bacteria such as Staphylococcus aureus and Enterococcus species can be moderate or minimal depending on the specific strain and study. nih.govnih.govagscientific.com
Data from in vitro studies evaluating the activity of this compound against various bacterial species are summarized in the table below:
| Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Source |
| Clostridium difficile | ≤0.001–2 | ≤0.016–0.25 | 0.125–0.5 | medscape.comnih.gov |
| Bacteroides fragilis | ≥128 | ≥128 | ≥128 | nih.gov |
| Prevotella spp. | ≥128 | ≥128 | ≥128 | nih.gov |
| Eubacterium spp. | 32 | ≥128 | nih.gov | |
| Lactobacillus spp. | NA | NA | nih.gov | |
| Propionibacterium acnes | 4 | ≥128 | nih.gov | |
| Staphylococcus aureus | Minimal activity | NA | NA | nih.gov |
| Enterococcus faecalis | Minimal activity | NA | NA | nih.gov |
| Enterococcus faecium | Minimal activity | NA | NA | nih.gov |
| Gram-negative aerobes | Little or no activity | NA | NA | nih.gov |
| Gram-negative anaerobes | Little or no activity | NA | NA | nih.gov |
| Yeast | Little or no activity | NA | NA | nih.gov |
NA: Not Available
Preclinical Efficacy Studies in Animal Models
Animal models have been instrumental in evaluating the in vivo efficacy of this compound against various bacterial infections, particularly those caused by C. difficile. These models allow for the assessment of the antibiotic's ability to clear infection, prevent recurrence, and its impact on host survival in a complex biological system.
While this compound is primarily known for its activity against C. difficile, early research indicated its activity against Gram-positive bacteria, including Streptococcus haemolyticus. Studies in mice experimentally infected with Streptococcus haemolyticus demonstrated that this compound could protect the animals. acs.orgjst.go.jp This highlights its broader, albeit still Gram-positive focused, spectrum of activity compared to being solely active against C. difficile.
Murine models have also been developed and used to study C. difficile infection (CDI) and the efficacy of antibiotics like this compound. These models often involve pre-treating mice with broad-spectrum antibiotics to disrupt colonization resistance and then challenging them with C. difficile. researchgate.nettandfonline.com Studies in murine CDI models have shown this compound to be effective in reducing bacterial load and improving survival rates. researchgate.netbiorxiv.orgbiorxiv.org For instance, a study evaluating the efficacy of this compound against an rpoB mutant C. difficile strain with reduced susceptibility in vitro demonstrated 100% survival rates in treated mice, comparable to the parental strain. biorxiv.orgbiorxiv.org
The hamster model of C. difficile infection is a well-established and widely used model for evaluating the efficacy of treatments for CDI due to its susceptibility to C. difficile and the development of symptoms similar to human colitis. tga.gov.aumerck.caresearchgate.net Preclinical studies in hamsters have provided significant data on this compound's effectiveness in treating CDI and preventing recurrence.
In these models, hamsters are typically pre-treated with an antibiotic (such as clindamycin (B1669177) or a broad-spectrum antibiotic) to induce susceptibility to C. difficile colonization and subsequent infection. tga.gov.aunih.govnih.gov Following challenge with C. difficile, treatment with this compound has been shown to protect hamsters from fatal colitis and improve survival rates compared to control groups or even other antibiotics like vancomycin in terms of preventing recurrence. nih.govtga.gov.aunih.govnih.gov
A study comparing this compound, vancomycin, and SMT19969 in a hamster model of CDI using different C. difficile strains (BI1/ribotype 027 and 630/ribotype 012) showed that this compound treatment resulted in high survival rates during the treatment period and post-dosing follow-up, comparable to SMT19969 and superior to vancomycin in preventing mortality after treatment cessation with certain strains. nih.gov
Data from hamster model studies demonstrating survival rates are presented below:
| C. difficile Strain | Treatment Group | Survival During Dosing (Day 5) | Survival Post-Dosing (Day 28) | Source |
| BI1 (ribotype 027) | This compound | 100% | 90%-100% | nih.gov |
| BI1 (ribotype 027) | Vancomycin | 100% | 10% | nih.gov |
| BI1 (ribotype 027) | SMT19969 | 100% | 90%-100% | nih.gov |
| 630 (ribotype 012) | This compound | Protected animals | 0%-40% (dose dependent) | nih.gov |
| 630 (ribotype 012) | Vancomycin | Protected animals | 0% | nih.gov |
| 630 (ribotype 012) | SMT19969 | Protected animals | 80%-100% | nih.gov |
Studies in the hamster model have also supported the microflora-sparing properties of this compound, suggesting that its reduced impact on commensal bacteria contributes to sustained cure and reduced recurrence of CDI. oup.com
Bacterial Resistance Mechanisms to Lipiarmycin A4
Target-Mediated Resistance Pathways
The primary mechanism of resistance to lipiarmycins, including lipiarmycin A4, involves modifications to the bacterial RNA polymerase itself rcsb.org.
Mutations in Bacterial RNA Polymerase Subunits (e.g., RpoB, RpoC)
Mutations in the genes encoding the β (RpoB) and β' (RpoC) subunits of bacterial RNA polymerase are the predominant cause of resistance to this compound rcsb.orgacs.orgnih.govresearchgate.net. Studies in Mycobacterium tuberculosis have shown that missense mutations in rpoB and rpoC genes lead to lipiarmycin resistance acs.orgnih.gov. While both lipiarmycin and rifampicin (B610482) inhibit bacterial RNAP, the specific sites of mutations conferring resistance differ between the two antibiotics acs.orgnih.gov. For instance, in M. tuberculosis, rifampicin resistance mutations are frequently found in a hotspot region of the rpoB gene (codons 507-533), whereas lipiarmycin resistance mutations in rpoB are often located between codons 977 and 1150 acs.orgnih.gov. Mutations in rpoC have also been identified in lipiarmycin-resistant strains acs.orgnih.govresearchgate.net. In Enterococcus faecalis, mutations in rpoB and rpoC genes have been identified as the mechanism of spontaneous lipiarmycin resistance acs.org.
Structural Alterations in the Drug Binding Site
This compound inhibits bacterial RNAP by binding to a specific site on the enzyme nih.gov. This binding site is distinct from those of other RNAP inhibitors like rifamycins (B7979662) rcsb.orgnih.govnih.gov. Resistance-conferring mutations in RpoB and RpoC subunits lead to structural alterations in this binding site, reducing the affinity of this compound for RNAP rcsb.orgnih.gov. A cryo-EM structure of Mycobacterium tuberculosis RNAP in complex with lipiarmycin A3 (fidaxomicin) revealed that the antibiotic binds at the base of the RNAP "clamp" and appears to trap the enzyme in an open-clamp state, which is crucial for transcription initiation nih.gov. Mutations that confer resistance likely interfere with this binding or the stabilization of this conformation nih.gov.
Frequency and Dynamics of Resistance Development
Understanding the rate at which resistance emerges and how it develops under selective pressure is crucial for assessing the long-term efficacy of an antibiotic.
In Vitro Spontaneous Resistance Mutation Rates
Studies have investigated the frequency of spontaneous lipiarmycin resistance mutations in vitro. In Clostridioides difficile, the resistance frequency to fidaxomicin (B1672665) (lipiarmycin A3) was reported to be similar to that of vancomycin (B549263) and metronidazole (B1676534) at 4-8 times the minimum inhibitory concentration (MIC) mycpd.co.za. Specific data on the spontaneous mutation rate for this compound itself is less widely detailed in the provided sources, but given its close structural and mechanistic relationship with fidaxomicin, similar trends in resistance development frequency might be expected acs.orgmycpd.co.za.
Adaptive Resistance Studies in Laboratory Conditions
Adaptive resistance, where bacteria develop increased tolerance to an antibiotic through non-heritable mechanisms or rapid genetic changes under selective pressure, can also play a role. While the provided sources primarily focus on target-mediated resistance via mutations, adaptive responses involving changes in gene expression, efflux pumps, or biofilm formation can contribute to reduced susceptibility whiterose.ac.ukuni-hannover.de. Studies on adaptive evolution in the presence of antibiotics have shown that bacteria can develop mechanisms to compensate for the inhibitory effects, although specific detailed adaptive resistance studies for this compound were not prominently featured in the search results uni-hannover.deresearchgate.net.
Structure Activity Relationship Sar Studies of Lipiarmycin A4 and Its Analogs
Identification of Key Structural Moieties for Biological Activity
Role of the Macrolactone Ring System
The 18-membered macrolactone ring is a central structural feature of lipiarmycin A4. mdpi.comuzh.ch This large macrocyclic structure is considered important for the biological activity of this class of antibiotics. researchgate.net Unlike many other macrolide antibiotics that target the ribosome, lipiarmycins inhibit bacterial RNA polymerase. rcsb.orgacs.orgnih.gov The specific size and conformation of the 18-membered ring likely contribute to its unique binding mode within the RNAP enzyme, distinct from that of other RNAP inhibitors like rifamycins (B7979662). whiterose.ac.ukrcsb.org Studies on related macrolides suggest that the macrolactone ring size and associated functional groups are critical for proper interaction with the target site. researchgate.net
Contribution of Glycosidic Moieties (e.g., Noviose, Rhamnose)
This compound features two sugar moieties: a modified noviose and a rhamnose. rcsb.orgmdpi.comuzh.ch The rhamnose is further esterified to the dichlorohomoorsellinic acid subunit. rcsb.orguzh.ch These glycosidic units are crucial for the biological activity of lipiarmycins. uzh.ch In related antibiotics like aminocoumarins, the noviose sugar moiety is critical for activity, often involved in interactions within the ATP-binding site of their target enzymes. diva-portal.org While the precise interactions of the noviose and rhamnose moieties of this compound with bacterial RNAP are subject to ongoing research, their presence and specific modifications (such as the isobutyl ester on the noviose and the ester linkage to the dichlorohomoorsellinic acid on the rhamnose) are understood to be essential for potent inhibitory activity. uzh.ch Chemical degradation studies have confirmed the glycosidic linkage of the 5-methyl-rhamnose moiety.
Impact of Specific Hydroxyl and Ester Groups
This compound contains several hydroxyl and ester groups throughout its structure, including those on the macrolactone ring and the glycosidic moieties. uzh.ch These functional groups can participate in hydrogen bonding and other polar interactions with the bacterial RNAP enzyme, contributing to binding affinity and specificity. Acetylation studies of lipiarmycin A3, which convert hydroxyl groups to acetate (B1210297) esters, have been used to stabilize the molecule for structural analysis, highlighting the presence and potential roles of these hydroxyls. The position and nature of ester groups, such as the isobutyric ester on the noviose moiety, have been shown to influence the activity of lipiarmycin analogs. uzh.ch For instance, lipiarmycin B compounds, which differ from A3 and A4 by the position of the isobutyric ester on the rhamnose moiety, show differences in activity. nih.govuzh.chnih.gov
Rational Design and Synthesis of Derivatives for SAR Probing
Rational design and synthesis of this compound derivatives are essential approaches for systematically probing its SAR. By introducing specific modifications to different parts of the molecule, researchers can assess the impact of these changes on antibacterial activity and RNAP inhibition. uni-saarland.deacs.org
Systematic Modifications of Peripheral Groups
Systematic modifications of the peripheral groups of this compound and its analogs, such as the hydroxyl groups, ester linkages, and the aromatic subunit, have been explored to understand their contribution to activity and to potentially improve properties like solubility. uni-saarland.deacs.org Semi-synthesis approaches allow for targeted changes to specific moieties starting from the natural product. uni-saarland.deacs.org For example, modifications to the side chains can be made to study their effect on activity against various bacterial strains. Alterations to the hydroxyl groups, the phenol (B47542) moiety, the chlorine substitutions on the aromatic ring, and the rhamnose-resorcylate cleavage site have been investigated. uni-saarland.de These studies involve synthesizing analogs with variations in these peripheral regions and evaluating their minimum inhibitory concentrations (MICs) against relevant bacteria. Correlating these activity data with structural changes helps to build a detailed SAR map, guiding the design of more potent and effective derivatives. uni-saarland.de Efforts have also focused on modifying peripheral groups to improve water solubility, which is a limitation for systemic applications of fidaxomicin (B1672665) (Lipiarmycin A3), while largely retaining activity. acs.org
| Compound/Modification | Modified Moiety | Observed Effect on Activity (Illustrative) | Notes (Illustrative) |
| This compound (Reference) | - | High activity against Gram-positives | Baseline for comparison |
| Analog with modified macrolactone size | Macrolactone ring | Reduced activity | Suggests optimal ring size is important |
| Analog lacking Noviose moiety | Noviose sugar | Significant loss of activity | Highlights importance of Noviose |
| Analog with modified Rhamnose linkage | Rhamnose sugar linkage | Altered activity spectrum | Indicates role of Rhamnose attachment point |
| Analog with altered Dichlorohomoorsellinic acid substitution pattern | Dichlorohomoorsellinic acid | Reduced or altered activity | Demonstrates sensitivity to aromatic substitution |
| Analog with acetylated Hydroxyl groups | Hydroxyl groups | Reduced activity or altered properties | Suggests free hydroxyls are important for binding |
| Analog with isobutyrate at different position | Ester group on Rhamnose | Reduced activity compared to A4/A3 | Illustrates positional impact of ester |
Hybrid Analog Synthesis and Evaluation
The synthesis and evaluation of hybrid analogs of this compound and related compounds like fidaxomicin (lipiarmycin A3) have been explored to potentially improve properties such as water solubility and expand their spectrum of activity nih.gov. Hybrid antibiotics, combining features of lipiarmycin with other antibacterial agents, have been synthesized. For instance, hybrids of fidaxomicin with fluoroquinolones have been investigated, leveraging the stability and broad-spectrum activity of fluoroquinolones nih.gov. Modifications have been made to different parts of the molecule, including the glycosidic linkages and ester moieties, to generate analogs with altered properties uzh.chresearchgate.net. Studies have shown that some synthesized hybrid antibiotics exhibit improved activity compared to the parent molecule and retain activity against resistant strains nih.gov.
Computational Approaches in SAR Analysis
Computational methods play a significant role in the SAR analysis of complex molecules like this compound, providing insights into their interactions with biological targets and guiding the design of new analogs.
Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity uni-saarland.de. By analyzing various molecular descriptors, QSAR models can predict the activity of new compounds before their synthesis, streamlining the drug discovery process uni-saarland.deefmc-ymcs.org. While specific QSAR studies solely focused on this compound are not extensively detailed in the search results, the principles of QSAR have been applied to the study of related compounds and their analogs to correlate minimum inhibitory concentrations (MICs) with physicochemical properties like lipophilicity (logP) and polar surface area (PSA) efmc-ymcs.org.
Homology modeling and molecular docking are computational techniques used to predict the binding mode and affinity of a ligand (like this compound) to a target protein (such as bacterial RNAP) biorxiv.orgfrontiersin.org. Homology modeling involves constructing a 3D model of the target protein based on the known structure of a homologous protein biorxiv.orgfrontiersin.org. Molecular docking then simulates the interaction between the ligand and the modeled protein, predicting the preferred binding orientation and estimating the binding energy biorxiv.orgfrontiersin.org.
Docking studies have been performed with fidaxomicin (lipiarmycin A3) on homology models of bacterial RNAP, including M. tuberculosis RNAP whiterose.ac.ukacs.org. These studies have provided insights into the putative binding site of these macrolactones and the interactions they form with key residues in the enzyme whiterose.ac.ukacs.org. For example, docking studies predicted that fidaxomicin forms interactions with RNAP residues, and modifications on the dichlorohomoorsellinic acid moiety were suggested to be promising for designing new analogs acs.org. The results from docking studies can help validate proposed binding modes and prioritize the synthesis of analogs with potentially improved activity whiterose.ac.uk.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Stereochemical Influence on Biological Activity
The stereochemistry of a molecule, the three-dimensional arrangement of its atoms, can significantly influence its biological activity by affecting its binding to target molecules.
The absolute configuration of chiral centers within the this compound structure is critical for its interaction with bacterial RNAP. This compound possesses several stereocenters, including one at the C18 position ethz.ch. The determination of the absolute configuration of this compound and related compounds has been a subject of research, often relying on techniques like X-ray crystallography and NMR spectroscopy mdpi.comethz.chresearchgate.net.
Advanced Research Directions and Investigational Applications of Lipiarmycin A4
Development of Next-Generation Lipiarmycin A4 Analogs
The development of next-generation analogs of this compound is a key area of research, aiming to enhance its therapeutic properties and expand its potential applications. This involves strategic modifications to the core structure to improve potency, specificity, and pharmacokinetic characteristics.
Strategies for Enhancing Potency and Specificity in Research Tools
Strategies for enhancing the potency and specificity of this compound analogs as research tools often involve targeted modifications based on structure-activity relationship (SAR) studies and understanding its binding mechanism. This compound, like fidaxomicin (B1672665), inhibits bacterial RNA polymerase (RNAP) by binding to a site near the switch region and the RNA exit channel, distinct from the binding site of rifampin. nih.govbiorxiv.org This unique binding site is conserved in Gram-positive and Gram-negative bacterial RNAP but not in human RNAP, contributing to its selective toxicity. nih.gov
Modifications to different parts of the this compound structure have been explored to understand their impact on activity. For instance, the isobutyryl moiety, the β-D-noviosyl moiety, the macrocycle and its C25 hydroxyl, the β-D-rhamnosyl moiety and its C6' methyl, and the homodichloro-orsellinyl moiety and its substituents (C8" methyl, C3" chlorine, and C5" chlorine) have all been implicated in the compound's activity. nih.gov Rational design based on structural information, such as cryo-EM structures of RNAP in complex with related compounds, guides the synthesis of analogs with potentially improved binding affinity and thus enhanced potency. nih.gov
Modifications for Improved In Vitro Performance (e.g., solubility for assay development)
A significant limitation for the broader application of this compound and its related compounds, such as fidaxomicin, is their low water solubility. acs.orgresearchgate.netuzh.ch This poor solubility can impact their performance in various in vitro assays and limit their potential for systemic administration. Research efforts are focused on chemical modifications to improve the water solubility of these compounds while retaining or enhancing their biological activity.
Studies have identified specific positions on the molecule, such as the 3'''- and 5'''-positions and the C4'' hydroxyl oxygen, as promising sites for modifications to improve water solubility. nih.govacs.org Introducing polar groups or removing non-polar groups are potential strategies to enhance solubility. uni-muenchen.de For example, appending a benzyl (B1604629) substituent at the C4'' hydroxyl oxygen has been shown to retain high activity while potentially offering a handle for further modifications. nih.gov Semisynthetic approaches have yielded derivatives with significantly increased solubility (up to 25-fold) while largely maintaining activity. acs.org These modifications are crucial for developing more effective research tools and potentially expanding the therapeutic uses of this compound derivatives.
Investigational Potential as a Lead Compound for Novel Antimicrobial Therapies
This compound's potent activity against Gram-positive bacteria, including those resistant to established antibiotics, positions it as a promising lead compound for the development of novel antimicrobial therapies. nih.gov
Addressing Persistent Antimicrobial Resistance Challenges
Antimicrobial resistance is a growing global health crisis, necessitating the discovery and development of new antibacterial agents with novel mechanisms of action. This compound inhibits bacterial RNAP through a mechanism distinct from that of rifampin, a commonly used RNAP inhibitor. nih.govbiorxiv.org This lack of cross-resistance is a significant advantage in combating resistant bacterial strains. biorxiv.orgresearchgate.net
This compound and its related compound fidaxomicin have demonstrated efficacy against various problematic Gram-positive pathogens, including Clostridium difficile, methicillin-resistant Staphylococcus aureus (MRSA), and multidrug-resistant Mycobacterium tuberculosis. acs.orgresearchgate.netgoogle.com The ability of these compounds to inhibit the growth of strains resistant to conventional antibiotics highlights their potential in addressing urgent unmet medical needs. acs.org Research continues to explore the full spectrum of activity of this compound and its analogs against a wide range of resistant bacteria and to understand the mechanisms of resistance that may emerge against this class of antibiotics.
Exploration of Other Biological Activities of this compound Derivatives
Beyond their antimicrobial properties, this compound derivatives are being explored for other potential biological activities, including anti-proliferative or antitumor properties.
Preclinical Studies on Anti-Proliferative or Antitumor Properties in Research Models
While the primary focus on this compound has been its antibacterial activity, some research suggests that related macrocyclic compounds can exhibit other biological effects. The exploration of anti-proliferative or antitumor properties of this compound derivatives is an emerging area of preclinical research. Although specific detailed findings on this compound itself in this context are limited in the provided search results, the broader class of macrocyclic natural products, particularly those from Actinomycetes, are known for their diverse bioactivities, including anticancer potential. mdpi.com
Systems Biology and Multi-Omics Approaches in Research
Systems biology, which studies the complex interactions within biological systems, often employs multi-omics technologies to provide a holistic view of cellular responses to external factors, such as antibiotics. uni-hannover.de By integrating data from different "omes" – including the genome, transcriptome, proteome, and metabolome – researchers can gain deeper insights into the mechanisms of action and resistance. uni-hannover.de
Transcriptomics (e.g., RNA-seq) for Pathway Elucidation
Transcriptomics, particularly using techniques like RNA sequencing (RNA-seq), allows for the comprehensive analysis of gene expression levels within a cell or organism. In the context of antibiotic research, RNA-seq can identify which genes and, consequently, which biological pathways are upregulated or downregulated in response to treatment with a compound like this compound. For instance, conducting RNA-seq on Staphylococcus aureus treated with this compound could reveal downregulated pathways related to essential bacterial processes such as cell wall biosynthesis. This provides clues about the cellular processes most affected by the antibiotic.
Metabolomics (e.g., LC-MS metabolomics) for Precursor and Product Tracking
Metabolomics focuses on the study of the complete set of small molecules, or metabolites, within a biological sample. uni-hannover.deresearchgate.net Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique widely used in metabolomics due to its ability to separate and detect a broad range of metabolites. researchgate.netthermofisher.com By analyzing the metabolome of bacteria exposed to this compound using LC-MS, researchers can track changes in the levels of metabolic precursors and products. For example, if RNA-seq suggests inhibition of cell wall synthesis pathways, LC-MS metabolomics could potentially detect the accumulation of cell wall precursors like Lipid II, providing orthogonal evidence for the targeted pathway. Metabolomics can also reveal metabolic shifts that bacteria undergo as an adaptation response to antibiotics. uni-hannover.de
Integrated Data Analysis for Comprehensive Mechanism Understanding
The true power of multi-omics approaches lies in the integration of data from different levels. uni-hannover.de Combining transcriptomics data (identifying altered gene expression) with metabolomics data (identifying changes in metabolite levels) allows for a more comprehensive understanding of how this compound affects bacterial cells. Integrated data analysis, potentially utilizing tools like KEGG pathway enrichment and gene set variation analysis (GSVA), can help connect changes at the transcriptional level to observed changes in the metabolome. This can elucidate the complex interplay of cellular processes and provide a more complete picture of the antibiotic's mechanism of action, identify off-target effects, and potentially uncover mechanisms of resistance. uni-hannover.de Such integrated approaches are crucial for systems biology studies aimed at understanding complex biological responses. uni-hannover.de
Methodological Considerations in Lipiarmycin A4 Research
Isolation and Purification Techniques for Research-Grade Compound
The isolation of Lipiarmycin A4 typically begins with the fermentation broth of producing microorganisms, such as Actinoplanes deccanensis or Dactylosporangium aurantiacum subsp. hamdenensis. nih.govportico.orggoogle.com this compound is often found as part of a mixture of related compounds, including Lipiarmycin A3 (tiacumicin B). mdpi.com
Initial extraction steps involve separating the active compounds from the fermentation broth and mycelial mass. This can be achieved by treating the mycelium with polar solvents like methanol, ethanol, or acetone (B3395972), followed by solid-liquid separation. google.com The resulting extract solution is then concentrated under reduced pressure. google.com Liquid-liquid extraction, commonly using ethyl acetate (B1210297), is employed to recover the compound into an organic phase, which is subsequently concentrated and dried to yield a crude powder. google.com
Purification of this compound to research-grade quality often involves chromatographic techniques. High-performance liquid chromatography (HPLC) is a standard method, particularly using C18 columns. arnoldporter.com Elution is typically performed with a mixture of organic solvents (such as methanol, ethanol, or acetonitrile) and water, sometimes with the addition of a small amount of organic acid like trifluoroacetic acid or acetic acid to the eluting solvent. google.com Hydrophobic interaction chromatography (HIC) has also been described as an effective method for purifying tiacumicin B (Lipiarmycin A3), increasing purity significantly through successive steps at different pH values. google.comgoogle.com This suggests HIC could be applicable to this compound purification as well, given their structural similarity. The purified solution is then often subjected to vacuum drying under controlled temperature and vacuum levels to obtain the final high-purity product. google.com
A typical purification process might involve:
Filtering the fermentation broth to obtain mycelium. google.com
Soaking and extracting the mycelium with a polar solvent (e.g., 80% methanol-water). google.com
Concentrating the extracting solution under reduced pressure. google.com
Extracting the concentrated solution with ethyl acetate. google.com
Concentrating and drying the ethyl acetate extract to obtain crude powder. google.com
Dissolving the crude powder in an organic solvent and filtering. google.com
Loading the solution onto a C18 medium pressure chromatography column. google.com
Eluting with a suitable solvent system (e.g., methanol/water with organic acid). google.com
Collecting fractions with high purity (e.g., ≥98.5% by HPLC). google.com
Concentrating, filtering, and vacuum drying the purified fractions. google.com
This methodological approach aims to achieve high purity and recovery rates for research purposes. google.com
Advanced Structural Elucidation Techniques for Novel Analogs
Structural elucidation of this compound and its novel analogs relies on a combination of advanced spectroscopic and crystallographic techniques to determine their complex molecular architecture, including the macrolactone ring, glycosidic linkages, and substituent positions and stereochemistry. mdpi.comrsc.org
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly 1H and 13C NMR, is fundamental for determining the connectivity and functional groups within the this compound molecule and its analogs. rsc.orgjst.go.jpnih.gov Two-dimensional NMR techniques such as COSY, HSQC, HMBC, and NOESY are crucial for correlating signals and establishing the complete planar structure. uzh.ch Early structural studies on lipiarmycin utilized 1H and 13C NMR in different solvents like CDCl3 and pyridine-d5 (B57733) to provide evidence for partial structures and sugar units. nih.gov Detailed NMR analysis has been used to assign structures of various tiacumicin and lipiarmycin family members. uzh.chgoogle.com While Lipiarmycin A3 (tiacumicin B) and A4 are closely related, differing by an alkyl substituent on the aromatic ring (ethyl vs. methyl), NMR studies have been key in differentiating these structures. mdpi.comethz.ch
Mass Spectrometry Techniques (e.g., FAB-MS, LC-MS/MS)
Mass spectrometry (MS) provides essential information about the molecular weight and fragmentation pattern of this compound and its analogs, aiding in confirming the molecular formula and identifying structural subunits. Fast Atom Bombardment Mass Spectrometry (FAB-MS) was used in early studies to help determine the molecular formula of this compound. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for analyzing complex mixtures, purifying compounds, and obtaining detailed fragmentation data for structural confirmation and the identification of modifications in analogs. nih.gov MALDI-MS has also been used to confirm the molecular weight of Lipiarmycin analogs. nih.gov
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the definitive technique for determining the absolute configuration of chiral centers within a molecule and providing a precise three-dimensional structure. While initial structural assignments for lipiarmycin family members were based on spectroscopic methods, the complete structure and absolute configuration of tiacumicin B (Lipiarmycin A3) were unambiguously established by single-crystal X-ray analysis in 2006. uzh.chmdpi.com This analysis confirmed the (18S, 19R) absolute configuration for tiacumicin B. mdpi.com Although this compound was assigned a (19S) configuration based on spectroscopic similarities to a semi-synthetic analog of tiacumicin B, a confirmatory X-ray analysis for this compound itself was noted as lacking in one study. mdpi.com However, the co-identity of Lipiarmycin A3 and tiacumicin B has been confirmed by comparative X-ray analysis, showing identical chemical structures despite different crystallization forms. mdpi.comresearchgate.net The characteristic peaks in the X-ray diffraction pattern of high-purity this compound crystal have been reported, which is important for solid-state characterization. google.com
Standardized In Vitro Biological Activity Assays
Evaluating the biological activity of this compound and its analogs in vitro is critical for understanding their potency and spectrum of activity. Standardized assays are employed to ensure reproducibility and comparability of results.
Minimum Inhibitory Concentration (MIC) Determination Protocols
Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. google.com For this compound and related compounds active against bacteria, MIC determination is typically performed using broth microdilution or agar (B569324) dilution methods, following established guidelines such as those provided by the Clinical and Laboratory Standards Institute (CLSI). nih.gov
For anaerobic bacteria like Clostridium difficile, which is particularly susceptible to fidaxomicin (B1672665) (Lipiarmycin A3), supplemented Brucella agar dilution or Wilkins-Chalgren broth microdilution methods are commonly used. nih.gov The assays involve preparing serial dilutions of the compound in the test medium and inoculating them with a standardized bacterial suspension. google.com After incubation under appropriate atmospheric conditions (e.g., anaerobic for C. difficile) and temperature, the MIC is read as the lowest concentration with no visible bacterial growth. google.com
Factors such as inoculum size, medium composition, and pH can influence MIC values, and standardized protocols aim to minimize this variability. nih.gov For example, studies have investigated the effect of pH and cation concentrations on the MIC of tiacumicin B against C. difficile, finding minimal impact within certain ranges. nih.gov
Research findings on the MICs of fidaxomicin (Lipiarmycin A3) against various bacteria, including C. difficile, Staphylococcus aureus, and Enterococcus species, provide context for the expected activity range of this compound. Fidaxomicin shows potent activity against Gram-positive bacteria, with low MIC values against C. difficile (e.g., MIC90 typically ≤ 0.5 µg/mL). nih.govnih.govebi.ac.uk While specific detailed MIC data for this compound against a broad panel of strains were not extensively found in the search results, one source indicates that R-Tiacumicin B (Lipiarmycin A3) has significantly higher activity than S-Tiacumicin B and this compound, as shown by lower MIC values against various strains. google.com This suggests this compound may have lower potency compared to Lipiarmycin A3 against these organisms.
Data Table: Representative MIC Data for Fidaxomicin (Lipiarmycin A3) against Clostridium difficile
| REA Group | No. of Patients | Geometric Mean (Range) (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| BI | 244 | 0.18 (0.015–1) | 0.25 | 0.5 |
Reproducibility and Inter-Study Variability Considerations
Reproducibility and variability are important considerations in this compound research, particularly in preclinical and clinical studies. Variability in study design, sample size, and the specific bacterial strains or host models used can contribute to differences in findings across studies. xiahepublishing.comnih.govmdpi.comjheor.org For instance, meta-analyses of real-world studies on fidaxomicin have shown substantial between-study variability in treatment outcomes for C. difficile infection. nih.gov Factors such as differences in patient populations, disease severity, and concomitant antibiotic use can influence results. xiahepublishing.comnih.govjheor.orgoup.com Methodological differences in evaluating outcomes, such as the definition of clinical cure or recurrence, can also contribute to variability. xiahepublishing.comnih.govmdpi.com
Preclinical Model System Design and Validation
Preclinical studies are crucial for evaluating the efficacy and pharmacokinetics of this compound before clinical trials. These studies involve the use of appropriate bacterial strains and host models that mimic human infections. nih.govresearchgate.netbiorxiv.orgfrontiersin.org
Selection of Appropriate Bacterial Strains and Host Models
The selection of relevant bacterial strains and host models is critical for preclinical research on this compound, especially for studies focusing on C. difficile infection (CDI). Studies often utilize well-characterized C. difficile strains, such as ATCC® 43255, in animal models. nih.govresearchgate.net Various animal models, including mice (e.g., C57BL/6J mice, human microbiota-associated mice) and hamsters, have been employed to study CDI and the effects of this compound. nih.govresearchgate.netbiorxiv.orgfrontiersin.orguniversiteitleiden.nl These models allow for the investigation of bacterial load, clinical symptoms, and the impact of the antibiotic on the gut microbiota. nih.govresearchgate.netbiorxiv.orgfrontiersin.org The choice of animal model can influence the observed outcomes and the relevance of the findings to human infection. biorxiv.org
Pharmacokinetic Studies in Animal Models for Research Purposes
Pharmacokinetic (PK) studies in animal models are conducted to understand the absorption, distribution, metabolism, and excretion of this compound. Given that this compound is primarily intended to act locally in the gastrointestinal tract with minimal systemic absorption, PK studies often focus on fecal drug concentrations. nih.govnih.govresearchgate.nethres.ca Studies in mice have been used to determine fecal PK/pharmacodynamic (PD) indices and target values for this compound against C. difficile. nih.govresearchgate.net Animal models like Sprague Dawley rats and transgenic Tg197 mice have also been used in preclinical PK evaluations, although the systemic PK profile in rats may differ more significantly from humans compared to other models like dogs. nih.govoup.com Intravenous administration in some animal toxicity studies has been used to maximize systemic exposure for safety assessments, although this does not reflect the intended oral route of administration for treating intestinal infections. nih.govhres.ca
Genetic and Biochemical Tools for Mechanistic Investigations
Genetic and biochemical tools are indispensable for unraveling the precise mechanism by which this compound inhibits bacterial growth. nih.gov These tools help identify molecular targets and understand the interactions between the antibiotic and bacterial enzymes. nih.govnih.gov
Gene Knockout and Overexpression Mutants
Genetic approaches, such as the use of gene knockout and overexpression mutants, have been employed to study the biosynthetic pathway of this compound and to investigate its mechanism of action and resistance. nih.govchemrxiv.orguzh.chresearchgate.netresearchgate.netuzh.ch Gene knockout studies have been instrumental in elucidating the enzymes involved in the biosynthesis of this compound by analyzing truncated products isolated from mutant strains. uzh.chresearchgate.netuzh.ch Furthermore, genetic analysis of this compound-resistant bacterial mutants, particularly in Mycobacterium tuberculosis, has identified mutations in the rpoB and rpoC genes, which encode subunits of RNA polymerase, confirming RNAP as the target and providing insights into resistance mechanisms. nih.gov These studies have shown that the mutation sites in rpoB conferring resistance to this compound are distinct from those conferring resistance to rifampicin (B610482), another RNAP inhibitor. nih.gov
Enzyme Activity Assays and Characterization
Enzyme activity assays are fundamental biochemical tools used to characterize the inhibitory effects of this compound on its molecular target, bacterial RNA polymerase. ethz.chnih.govthermofisher.com In vitro assays measuring RNAP activity in the presence and absence of this compound demonstrate its inhibitory potency. acs.orgethz.chnih.gov These assays can assess the effect of the antibiotic on different stages of transcription, such as initiation and elongation. ethz.chnih.gov Biochemical studies have shown that this compound inhibits bacterial RNAP by interfering with the initiation step of RNA synthesis. acs.orgethz.chnih.gov Further characterization using techniques like cryo-electron microscopy (cryo-EM) has provided structural insights into how this compound binds to RNAP, revealing its binding site at the base of the RNAP clamp and suggesting that it traps an open-clamp state, thereby blocking DNA fitting into the active site. nih.govnih.govchemrxiv.orgresearchgate.net Enzyme activity assays can also be used to evaluate the activity of modified this compound derivatives or analogs against RNAP. chemrxiv.orgresearchgate.net
Q & A
Q. What statistical approaches mitigate bias in heterogeneous preclinical data for this compound?
- Answer : Apply mixed-effects models to account for batch variability. Use Bland-Altman plots for assay reproducibility and Cohen’s κ for inter-rater agreement in histopathology scoring. Pre-register analysis plans to reduce HARKing (hypothesizing after results are known) .
Methodological Resources
- Data Presentation : Follow Pharmaceutical Research guidelines for tables (Roman numerals, self-explanatory footnotes) and figures (color-free online versions) .
- Ethical Compliance : For in vivo studies, include IACUC approval numbers, ARRIVE 2.0 checklists, and raw data deposition in public repositories (e.g., Zenodo) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
